Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15942985
InChI: InChI=1S/C13H18N2O2/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC15942985

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name benzyl N-(pyrrolidin-2-ylmethyl)carbamate
Standard InChI InChI=1S/C13H18N2O2/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)
Standard InChI Key UHPHWVPAQZJMDO-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)CNC(=O)OCC2=CC=CC=C2

Introduction

Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is an organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a unique molecular structure, including a pyrrolidine ring, a carbamic acid group, and a benzyl ester moiety. Its potential biological activities and versatility as a synthetic intermediate make it a valuable compound for research purposes.

Chemical Reactions

This compound undergoes several significant chemical reactions, including:

  • Basic Hydrolysis: Uses sodium hydroxide as a reagent.

  • Acidic Hydrolysis: Uses hydrochloric acid as a reagent.

  • Reduction Reactions: Uses lithium aluminum hydride as a reagent.

These reactions are crucial for further synthetic applications and understanding its metabolic pathways.

Synthesis Methods

The synthesis of pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate or similar reagents. The process may require controlled conditions such as specific solvents (e.g., dichloromethane or dioxane) and catalysts (e.g., triethylamine) to enhance reaction efficiency and yield. Microwave-assisted synthesis has also been explored to improve reaction rates and yields.

Applications and Research Findings

Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is primarily studied in academic and industrial research settings as an intermediate in the synthesis of more complex molecules. Its unique structural features position it as a promising candidate for further pharmacological exploration, particularly in the context of neurotransmission receptors.

Biological Activities

While specific biological activities of pyrrolidin-2-ylmethyl-carbamic acid benzyl ester are not extensively documented, compounds with similar structures exhibit diverse biological activities. This suggests that pyrrolidin-2-ylmethyl-carbamic acid benzyl ester may also possess significant pharmacological potential.

Comparison with Similar Compounds

CompoundMolecular Weight (g/mol)Structural FeaturesApplications
Pyrrolidin-2-ylmethyl-carbamic acid benzyl esterApproximately 262.35Pyrrolidine ring, carbamic acid group, benzyl ester moietyMedicinal chemistry, organic synthesis
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamateApproximately 347.5Benzyl group, pyrrolidine ring, carbamate functional groupEnzyme inhibition, protein binding
[1-((S)-2-AMino-propionyl)-pyrrolidin-2-ylMethyl]-carbamic acid benzyl ester305.37Pyrrolidine ring, carbamic acid moietyPotential pharmacological properties

Future Directions

Given its potential biological activities and versatility in synthesis, pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is likely to remain a focus of research in medicinal chemistry. Further studies on its interaction with biological targets and its pharmacological effects could lead to the development of new therapeutic agents.

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